2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Overview
Description
The compound “2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular formula of the compound is C19H20F3NO3 . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with an amino group and an acetic acid group .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various reactions. For example, it can participate in diolefination reactions mediated by mono-N-protected amino acid ligands .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.36 . The trifluoromethyl group in the compound contributes to its significant electronegativity . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved resources.Scientific Research Applications
- Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b with an IC50 of 6.9 nM . It specifically targets GlyT1b, which plays a crucial role in regulating glycine levels in the central nervous system.
- Applications :
- SM Coupling : SM coupling is a versatile carbon–carbon bond-forming reaction using organoboron reagents. Org 24598’s boron moiety could participate in SM coupling reactions .
- Oxidation to Carboxylic Acid : Treatment with oxidizing agents can convert the benzylic methyl group to a carboxylic acid functional group .
- Applications :
- Org 24598’s impact on neurotransmitter systems:
Glycine Transporter Inhibition
Transmetalation Reactions
Benzylic Oxidation
Protodeboronation Reactions
Neurotransmitter Modulation
In Vivo Studies
properties
IUPAC Name |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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